

Purification methods for 1-(3-Chloro-4-nitrophenyl)-4-methylpiperazine

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Compound of Interest

Compound Name: 1-(3-Chloro-4-nitrophenyl)-4-methylpiperazine

CAS No.: 1059705-52-0

Cat. No.: B3059428

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Technical Application Note: Purification Protocols for **1-(3-Chloro-4-nitrophenyl)-4-methylpiperazine**

Abstract & Compound Profile

This application note details the purification strategies for **1-(3-Chloro-4-nitrophenyl)-4-methylpiperazine**, a critical intermediate often employed in the synthesis of antifungal agents (e.g., Posaconazole analogs) and antipsychotic pharmacophores.^{[1][2]} Due to the presence of the basic piperazine moiety and the electron-deficient nitro-aryl ring, this compound presents unique solubility profiles that can be exploited for high-efficiency purification without expensive chromatography.^{[1][2]}

Compound Identity:

- IUPAC Name: **1-(3-Chloro-4-nitrophenyl)-4-methylpiperazine**^{[1][2]}
- CAS Number: 1059705-52-0 (Free Base)^[2]

- Molecular Formula:

[2]

- Molecular Weight: 255.70 g/mol [1]
- Physical State: Yellow to orange crystalline solid.[1][2]
- Solubility: Soluble in DCM, Chloroform, Ethyl Acetate; Sparingly soluble in Water; Soluble in aqueous acid (as salt).[1][2]

Impurity Profiling & Separation Logic

Understanding the genesis of impurities is prerequisite to removal.[1][2][3] The standard synthesis involves the Nucleophilic Aromatic Substitution (

) of 3-chloro-4-fluoronitrobenzene (or 3,4-dichloronitrobenzene) with N-methylpiperazine.[1][2]

Impurity Type	Source	Chemical Nature	Removal Strategy
Starting Material A	3-Chloro-4-fluoronitrobenzene	Neutral / Non-basic	Remains in organic phase during acidic wash.[1][2]
Starting Material B	N-Methylpiperazine	Highly Basic / Water Soluble	Remains in aqueous phase during basic wash; removed by water washes.[1][2]
Regioisomers	1-(2-Chloro-4-nitrophenyl)-...[1][2]	Isomeric Base	Hard to separate by extraction; requires Recrystallization.[1][2]
Hydrolysis Products	3-Chloro-4-nitrophenol	Acidic	Removed by basic wash (deprotonates to phenolate).[1][2]
Inorganic Salts	KF, KCl	Ionic	Removed by aqueous partitioning.[1][2]

Protocol A: Acid-Base Chemical Extraction (Primary Purification)

Objective: To isolate the target basic amine from neutral organic impurities and excess starting materials using pH manipulation.[1][2] Scale: Protocol standardized for 10.0 g crude input.

Reagents Required:

- Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[2]
- Hydrochloric Acid (1M and 6M)[2]
- Sodium Hydroxide (10% w/v)[2][4]
- Brine (Saturated NaCl)[2]
- Sodium Sulfate (Anhydrous)[2][5]

Step-by-Step Procedure:

- Dissolution: Dissolve 10.0 g of crude reaction mixture in 100 mL DCM. If solids remain, filter through a celite pad.[1][2]
- Acid Extraction (Target Capture):
 - Transfer the organic phase to a separatory funnel.[1][2]
 - Extract with 1M HCl (3 x 40 mL).
 - Mechanism:[1][3][6][7][8] The target amine is protonated () and moves to the aqueous layer.[2] Neutral impurities (unreacted nitrobenzene derivatives) remain in the DCM layer.[2]
 - Retain the Aqueous Acidic Layer. Discard the organic layer (check TLC to confirm no product loss).[1][2]
- Basification (Target Release):

- Cool the combined acidic aqueous extracts to 0-5°C in an ice bath.
- Slowly add 10% NaOH with stirring until pH reaches 10-12.
- Observation: The solution will become cloudy/milky as the free base precipitates or oils out.[1][2]
- Organic Extraction:
 - Extract the basic aqueous mixture with DCM (3 x 50 mL).
 - Combine the organic layers.[1][2][9]
- Wash & Dry:
 - Wash the combined organics with Water (1 x 50 mL) to remove excess N-methylpiperazine.[1][2]
 - Wash with Brine (1 x 50 mL).[1][2]
 - Dry over Anhydrous Sodium Sulfate for 15 minutes.
- Concentration: Filter and evaporate the solvent under reduced pressure (Rotavap) at 40°C to yield the semi-pure yellow solid.

Protocol B: Recrystallization (Final Polishing)[2]

Objective: To remove trace regioisomers and amorphous impurities to achieve >98% HPLC purity. Solvent System: Ethanol (95%) or Isopropanol (IPA).[1][2]

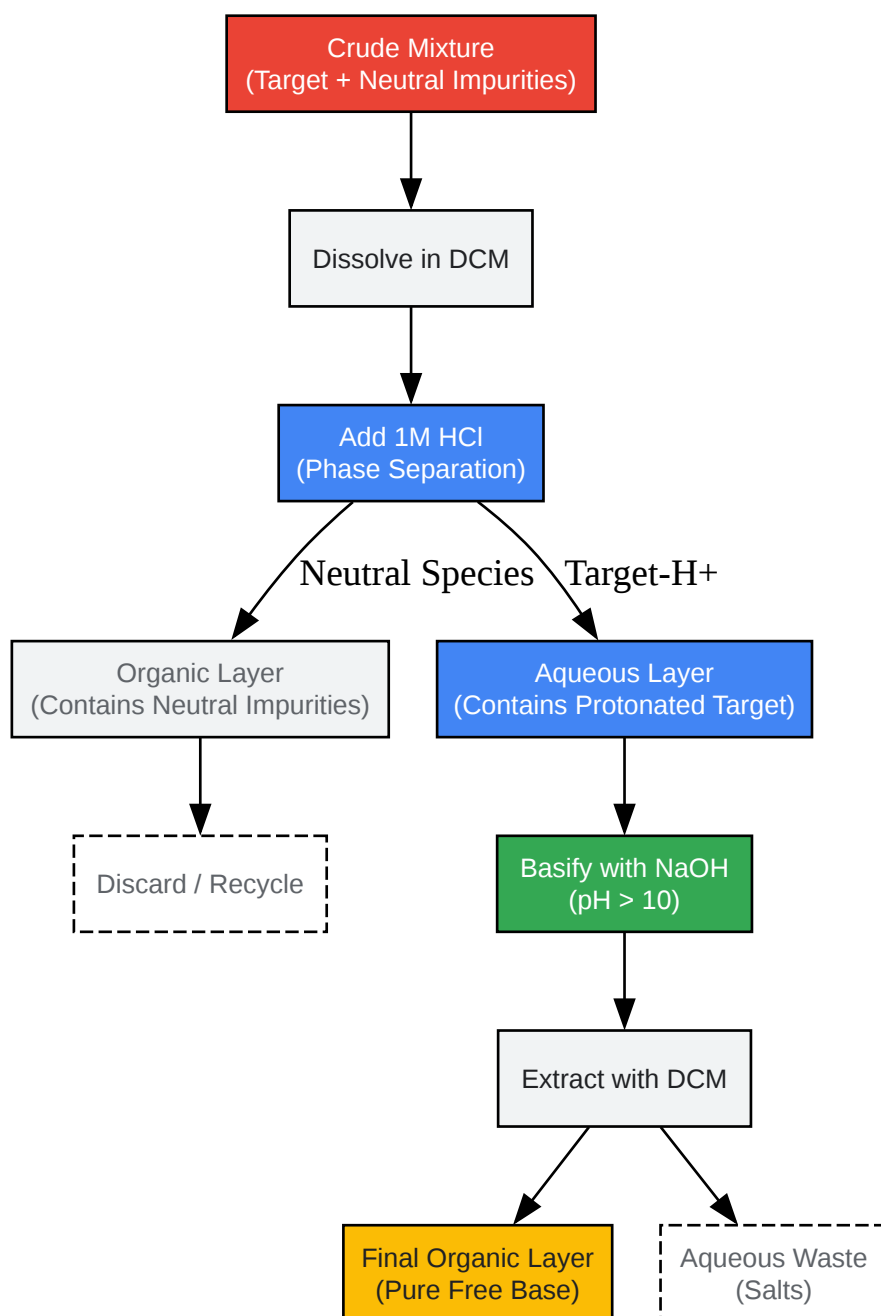
Step-by-Step Procedure:

- Solvent Addition: Place the solid from Protocol A into a round-bottom flask equipped with a reflux condenser. Add Ethanol (5 mL per gram of solid).
- Reflux: Heat the mixture to boiling (approx. 78°C) with magnetic stirring.
 - Note: If the solid does not completely dissolve after 10 minutes of reflux, add more Ethanol in 1 mL increments until a clear solution is obtained.

- Hot Filtration (Optional): If insoluble black specks are visible, filter the hot solution quickly through a pre-warmed glass frit.
- Cooling: Remove the heat source. Allow the flask to cool to room temperature slowly (over 1-2 hours) to promote crystal growth.
 - Critical: Rapid cooling precipitates impurities.^{[1][2]} Slow cooling excludes them from the crystal lattice.^{[1][2]}
- Crystallization: Once at room temperature, cool further in an ice bath (0-4°C) for 1 hour.
- Collection: Filter the yellow needles using vacuum filtration.
- Wash: Wash the filter cake with cold Ethanol (2 x small volumes).
- Drying: Dry the crystals in a vacuum oven at 45°C for 6 hours.

Visual Workflow & Mechanism

Figure 1: Acid-Base Purification Logic



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Caption: Logical flow of the Acid-Base extraction method separating the basic piperazine derivative from neutral byproducts.

Quality Control & Validation

HPLC Method Parameters:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5 μ m).[2]
- Mobile Phase A: 0.1% Formic Acid in Water.[1][2]
- Mobile Phase B: Acetonitrile.[1][2]
- Gradient: 10% B to 90% B over 15 minutes.
- Flow Rate: 1.0 mL/min.[1][2]
- Detection: UV at 254 nm (Aromatic ring) and 380 nm (Nitro group absorbance).[2]
- Acceptance Criteria: Purity > 98.0% area AUC.

NMR Validation (

NMR, 400 MHz,

):

- Aromatic Protons: Look for the specific splitting pattern of the 1,2,4-substituted benzene ring (approx.[1][2] 6.8 - 8.0 ppm).[1][2]
- Piperazine Protons: Two multiplets around 3.0 - 3.5 ppm.[1][2]
- Methyl Group: Singlet around 2.36 ppm.[1][2]

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